N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide
Description
N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a morpholine ring
Properties
IUPAC Name |
N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-4-16-20-15(11-25-16)13(3)19-17(23)21-5-6-24-14(9-21)10-22-8-12(2)7-18-22/h7-8,11,13-14H,4-6,9-10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNCINHVUVJISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)C(C)NC(=O)N2CCOC(C2)CN3C=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-ethylthioamide, the thiazole ring can be formed through cyclization reactions involving sulfur and nitrogen sources under controlled conditions.
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the thiazole ring through a series of substitution reactions, often using halogenated intermediates and base catalysts.
Morpholine Ring Integration: The morpholine ring is introduced via nucleophilic substitution reactions, where the morpholine derivative reacts with an activated ester or acid chloride of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide likely involves binding to specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, while the morpholine ring may enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide: can be compared with other thiazole and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural complexity can lead to novel interactions with biological targets and diverse applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
